2,6-Ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene
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Overview
Description
2,6-Ditert-butyl-4-(hydroxymethyl)phenol: and 1,3,5-trimethylbenzene are two distinct organic compounds. 2,6-Ditert-butyl-4-(hydroxymethyl)phenol is a phenolic antioxidant known for its ability to inhibit lipid peroxidation .
Preparation Methods
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Synthetic Routes: This compound can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst, followed by hydroxymethylation.
Industrial Production Methods: Industrially, it is produced by reacting 2,6-ditert-butylphenol with formaldehyde under basic conditions.
1,3,5-trimethylbenzene
Chemical Reactions Analysis
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation can be carried out using reagents like potassium permanganate or hydrogen peroxide.
Major Products: Oxidation typically yields quinones, while reduction can produce alcohols.
1,3,5-trimethylbenzene
Types of Reactions: It primarily undergoes electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: Halogenation yields halomethylbenzenes, nitration produces nitromethylbenzenes, and sulfonation results in sulfonic acids.
Scientific Research Applications
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Chemistry: Used as an antioxidant in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential to inhibit lipid peroxidation in biological systems.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the stabilization of fuels and lubricants.
1,3,5-trimethylbenzene
Mechanism of Action
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Mechanism: Acts as a free radical scavenger, inhibiting lipid peroxidation by donating hydrogen atoms to free radicals.
Molecular Targets and Pathways: Targets include lipid radicals and reactive oxygen species.
1,3,5-trimethylbenzene
Mechanism: Primarily acts as a solvent, facilitating the dissolution of other substances.
Molecular Targets and Pathways: Does not have specific molecular targets or pathways due to its role as a solvent.
Comparison with Similar Compounds
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Similar Compounds: Butylated hydroxytoluene (BHT), 2,6-ditert-butylphenol.
Uniqueness: The presence of the hydroxymethyl group enhances its antioxidant properties compared to similar compounds.
1,3,5-trimethylbenzene
Similar Compounds: Toluene, xylene.
Uniqueness: The symmetrical arrangement of methyl groups provides unique chemical properties and reactivity.
Properties
CAS No. |
68910-11-2 |
---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2.C9H12/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;1-7-4-8(2)6-9(3)5-7/h7-8,16-17H,9H2,1-6H3;4-6H,1-3H3 |
InChI Key |
VKXCZYDZDXRGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO |
Origin of Product |
United States |
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